2-(Dimethoxymethyl)phenol
Overview
Description
2-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)phenol typically involves the reaction of salicylaldehyde with dimethyl acetal (methanol acetal). The reaction introduces two methoxy groups onto the phenolic ring, resulting in the formation of the target compound.
Industrial Production Methods: While specific industrial production methods may vary, the general approach involves the use of salicylaldehyde and dimethyl acetal under controlled conditions to ensure high yield and purity of the product. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated nature of the phenolic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2-(Dimethoxymethyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)phenol involves its interaction with molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, acting as an antioxidant by scavenging free radicals and chelating metal ions. These properties contribute to its potential therapeutic effects and applications in various fields .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(dimethoxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBPHCATQICBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455341 | |
Record name | dimethoxymethyl phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24396-24-5 | |
Record name | dimethoxymethyl phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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